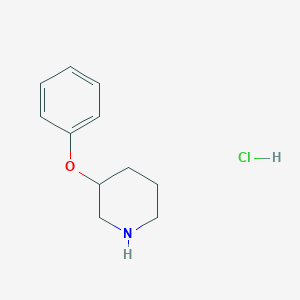

3-Phenoxypiperidine hydrochloride

CAS No.: 1171992-10-1

Cat. No.: VC3746700

Molecular Formula: C11H16ClNO

Molecular Weight: 213.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171992-10-1 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.7 g/mol |

| IUPAC Name | 3-phenoxypiperidine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H |

| Standard InChI Key | NOIVAVLUDPXIBM-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)OC2=CC=CC=C2.Cl |

| Canonical SMILES | C1CC(CNC1)OC2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Properties

3-Phenoxypiperidine hydrochloride consists of a six-membered saturated nitrogen-containing heterocycle (piperidine ring) with a phenoxy group attached at the third position. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form .

Basic Chemical Information

| Property | Value |

|---|---|

| Chemical Formula | C11H15NO·HCl |

| Molecular Weight | 213.71 g/mol (approximate) |

| CAS Number | 1171992-10-1 |

| IUPAC Name | 3-Phenoxypiperidine hydrochloride (1:1) |

| Structure | Six-membered piperidine ring with phenoxy group at position 3 |

| Salt Form | Hydrochloride |

The molecular structure features the characteristic piperidine ring with a single nitrogen atom, connected via an oxygen linkage to a phenyl group at the third carbon position. This ether linkage (phenoxy) distinguishes it from the related compound 3-phenylpiperidine hydrochloride, which has a direct carbon-carbon bond between the piperidine ring and the phenyl group .

Physical Properties

As a hydrochloride salt, 3-phenoxypiperidine hydrochloride typically presents as a crystalline solid at room temperature. The salt formation significantly impacts its solubility profile, making it more soluble in polar solvents including water compared to its free base form . This enhanced solubility is particularly advantageous for pharmaceutical applications where aqueous solubility is often crucial for bioavailability.

Applications in Research and Development

3-Phenoxypiperidine hydrochloride has potential applications across several research domains, particularly in pharmaceutical development and chemical research.

Pharmaceutical Development

The compound may serve as an intermediate in the synthesis of novel pharmaceutical agents. Piperidine derivatives with substituents at the 3-position have shown promise in various therapeutic areas . The specific phenoxy substitution could confer unique pharmacological properties, potentially influencing:

-

Receptor binding profiles

-

Blood-brain barrier penetration

-

Metabolic stability

-

Pharmacokinetic properties

Chemical Research Applications

In the field of chemical research, 3-phenoxypiperidine hydrochloride may function as:

| Application | Description |

|---|---|

| Building Block | Serves as a versatile intermediate for the synthesis of more complex molecules |

| Reference Standard | Used in analytical methods for compound identification and quantification |

| Structure-Activity Relationship Studies | Helps understand how structural modifications affect biological activity |

| Mechanistic Studies | Aids in investigating reaction mechanisms involving nitrogen heterocycles |

Comparative Analysis with Related Compounds

Comparison with 3-Phenylpiperidine Hydrochloride

It is important to distinguish 3-phenoxypiperidine hydrochloride from the structurally related 3-phenylpiperidine hydrochloride (CAS 3973-62-4) . The key differences include:

| Feature | 3-Phenoxypiperidine HCl | 3-Phenylpiperidine HCl |

|---|---|---|

| Structural Linkage | Phenyl-O-piperidine (ether linkage) | Direct phenyl-piperidine bond |

| Molecular Formula | C11H15NO·HCl | C11H15N·HCl |

| Flexibility | Greater conformational flexibility due to ether linkage | More rigid structure |

| Polarity | Higher polarity due to oxygen atom | Less polar |

| Applications | Less documented in literature | Well-documented in pharmaceutical synthesis |

3-Phenylpiperidine hydrochloride has been more extensively studied and is known to serve as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and antidepressants . It is also employed in the study of piperidine derivatives and their chemical properties, contributing to drug discovery efforts.

Analytical Characterization

Spectroscopic Analysis

Standard analytical techniques for the characterization of 3-phenoxypiperidine hydrochloride would typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR would show characteristic signals for the piperidine ring protons, phenyl protons, and the NH proton

-

13C NMR would confirm the ether linkage between the piperidine and phenyl groups

-

-

Mass Spectrometry

-

Expected molecular ion peak corresponding to the free base (M+H)+ at approximately 178 m/z

-

Fragmentation pattern showing characteristic cleavage of the ether bond

-

-

Infrared Spectroscopy (IR)

-

Characteristic absorption bands for N-H stretching, C-O-C stretching (ether linkage), and aromatic C=C stretching

-

Research Opportunities and Future Directions

Unexplored Research Areas

Several research opportunities exist for 3-phenoxypiperidine hydrochloride that warrant further investigation:

-

Comprehensive pharmacological profiling to determine receptor binding affinities and potential therapeutic applications

-

Development of optimized synthetic routes with improved yields and purity

-

Investigation of structure-activity relationships through systematic modification of the phenoxy group

-

Exploration of potential applications in material science, particularly in specialty polymers and coatings

-

Evaluation as a potential pharmacophore for novel drug development

| Therapeutic Area | Potential Application |

|---|---|

| Neurology | Modulation of neurotransmitter systems |

| Pain Management | Novel analgesic development |

| Psychiatry | Mood disorder treatments |

| Inflammation | Anti-inflammatory properties |

| Infectious Disease | Antimicrobial activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume